

# Vanadium oxidation state in oxytriisopropoxide complex

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## Compound of Interest

Compound Name: **Vanadium(V) oxytriisopropoxide**

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An In-Depth Technical Guide to **Vanadium(V) Oxytriisopropoxide**: Oxidation State, Structure, and Reactivity

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Vanadium(V) oxytriisopropoxide**, a significant organometallic compound utilized in a variety of synthetic applications. The central focus of this document is the characterization of the vanadium metal center's +5 oxidation state. This guide details the compound's physicochemical properties, experimental protocols for its synthesis and characterization, and explores its catalytic role in key organic transformations.

## The Vanadium(V) Oxidation State

Vanadium is a transition metal known for its ability to exist in multiple stable oxidation states, including +2, +3, +4, and +5, each imparting distinct chemical properties and colors in solution. In the Vanadium oxytriisopropoxide complex, with the chemical formula  $\text{VO}(\text{O-i-Pr})_3$ , the vanadium atom is in its highest and most common oxidation state, +5.<sup>[1][2][3]</sup>

The determination of the +5 oxidation state is based on the coordination of the vanadium center. It is bonded to one oxo ligand ( $\text{O}^{2-}$ ) and three isopropoxide ligands ( $-\text{OCH}(\text{CH}_3)_2$ ). The isopropoxide groups are considered to have a -1 charge each, and the oxo ligand has a -2 charge. To maintain a neutral charge for the entire complex, the vanadium metal center must possess a +5 charge.

This V(V) state corresponds to a d<sup>0</sup> electronic configuration, rendering the complex diamagnetic, meaning it does not exhibit magnetic properties in the absence of an external magnetic field. This high oxidation state makes **Vanadium(V) oxytriisopropoxide** an effective oxidizing agent and a versatile precursor for the synthesis of various vanadium-based materials and catalysts.<sup>[2][3]</sup>

## Physicochemical and Structural Properties

**Vanadium(V) oxytriisopropoxide** is a colorless to yellow volatile liquid that is sensitive to moisture and air.<sup>[2][3]</sup> Its key properties are summarized in the table below.

### General Properties

Property	Value	Reference(s)
Chemical Formula	C <sub>9</sub> H <sub>21</sub> O <sub>4</sub> V	[3]
Molecular Weight	244.20 g/mol	[4]
Synonyms	Triisopropoxyvanadium(V) oxide, VTIP, Vanadyl isopropoxide	[3][4]
CAS Number	5588-84-1	[4]
Appearance	Colorless to yellow-green or gold liquid	[2][3]
Density	~1.035 g/mL at 25 °C	
Boiling Point	80-82 °C at 2 mmHg	
Flash Point	45 °C	[5]
Solubility	Miscible with toluene, hexane, and isopropanol	

### Structural Parameters

As of this review, a definitive single-crystal X-ray diffraction structure for **Vanadium(V) oxytriisopropoxide**, VO(O-i-Pr)<sub>3</sub>, is not readily available in open literature. However, the structure of its methyl analogue, Vanadium(V) oxytri(methoxide), VO(OCH<sub>3</sub>)<sub>3</sub>, has been

determined, providing valuable insight into the coordination geometry and bond lengths.[\[6\]](#) The molecule exists as a dimer,  $[V_2O_2(OCH_3)_6]$ , in the solid state, featuring a distorted octahedral geometry around each vanadium atom.

Parameter	Description	Value (for $VO(OCH_3)_3$ )	Reference
V=O Bond Length	Terminal vanadyl bond	1.54 Å	<a href="#">[6]</a>
V-O (bridging)	Bond to bridging methoxide oxygen	2.01 Å, 2.37 Å	<a href="#">[6]</a>
V-O (terminal)	Bond to terminal methoxide oxygen	1.76 Å	<a href="#">[6]</a>
Coordination Geometry	Geometry around each Vanadium	Distorted Octahedral	<a href="#">[6]</a>

Note: The structural data presented is for the dimeric methyl analogue,  $[V_2O_2(OCH_3)_6]$ , and should be considered an approximation for the isopropoxide complex which is typically monomeric in solution.

## Experimental Protocols

### Synthesis of Vanadium(V) Oxytriisopropoxide

The complex is typically prepared via the alcoholysis of vanadyl trichloride ( $VOCl_3$ ) with isopropanol. This reaction must be conducted under anhydrous and inert conditions due to the high sensitivity of the reactants and products to moisture.

Materials:

- Vanadyl trichloride ( $VOCl_3$ )
- Anhydrous isopropanol
- Anhydrous non-polar solvent (e.g., hexane or toluene)
- Anhydrous ammonia (gas) or a non-nucleophilic base (e.g., pyridine)

- Schlenk line apparatus or glovebox
- Dry glassware

Procedure:

- Assemble the reaction apparatus (e.g., a three-neck flask with a dropping funnel and condenser) under an inert atmosphere (Nitrogen or Argon) using a Schlenk line.
- Dissolve vanadyl trichloride in a minimal amount of the anhydrous non-polar solvent and cool the solution in an ice bath (0 °C).
- Slowly add a solution of at least 3 equivalents of anhydrous isopropanol in the same solvent via the dropping funnel with vigorous stirring.
- During the addition, HCl gas is evolved. To neutralize the HCl and drive the reaction to completion, a stream of anhydrous ammonia gas can be bubbled through the solution, or a stoichiometric amount of a non-nucleophilic base can be added. This will precipitate ammonium chloride (NH<sub>4</sub>Cl).
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Filter the mixture under inert atmosphere to remove the precipitated salt (e.g., NH<sub>4</sub>Cl).
- Remove the solvent from the filtrate under reduced pressure.
- The resulting crude product can be purified by vacuum distillation to yield **Vanadium(V) oxytrisopropoxide** as a yellow liquid.

## Characterization Methods

The identity and purity of the synthesized complex can be confirmed using several spectroscopic techniques.[\[7\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Expected to show signals corresponding to the isopropoxide ligands. A septet for the methine proton (CH) and a doublet for the methyl protons ( $\text{CH}_3$ ) would be characteristic.
- $^{13}\text{C}$  NMR: Signals for the two distinct carbon environments in the isopropoxide ligand.
- $^{51}\text{V}$  NMR: A sharp signal characteristic of a diamagnetic V(V) species. The chemical shift provides information about the coordination environment of the vanadium center.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: A strong absorption band is expected in the region of  $950\text{-}1050\text{ cm}^{-1}$ , which is characteristic of the V=O (vanadyl) double bond stretch. Other bands corresponding to C-O and C-H vibrations of the isopropoxide ligands will also be present.<sup>[7]</sup>
- Raman Spectroscopy: The V=O stretch is also Raman active and typically appears as a strong, sharp peak, corroborating the FT-IR data.<sup>[7]</sup>

## Application Protocol: Sol-Gel Synthesis of Vanadium Oxide

**Vanadium(V) oxytriisopropoxide** is a common precursor for the synthesis of vanadium oxides (e.g.,  $\text{V}_2\text{O}_5$ ) via a sol-gel process.<sup>[8][9]</sup>

Procedure:

- Prepare a solution of **Vanadium(V) oxytriisopropoxide** in a suitable anhydrous alcohol, such as isopropanol or ethanol.
- In a separate vessel, prepare a solution of water in the same alcohol. The molar ratio of water to the vanadium precursor is a critical parameter that influences the structure of the final product.
- Slowly add the water/alcohol solution to the vanadium precursor solution under vigorous stirring.
- Hydrolysis and condensation reactions will commence, leading to the formation of a gel. The gelation time can vary from minutes to hours depending on the concentration, temperature,

and water-to-alkoxide ratio.

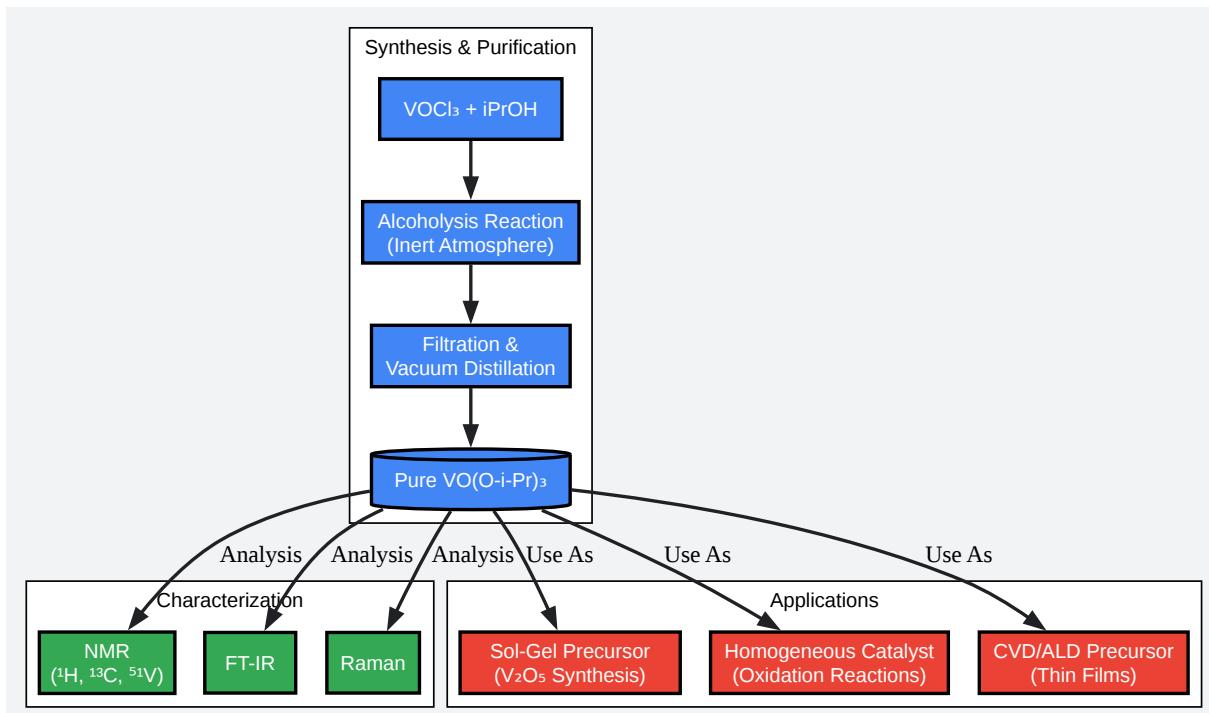
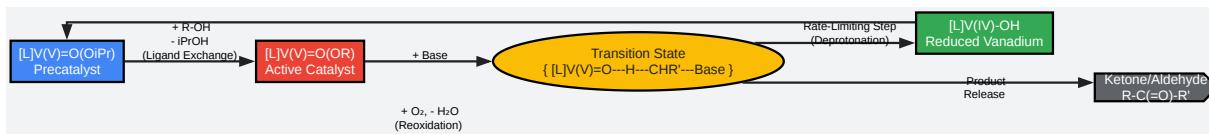
- The resulting gel can be aged for a specific period.
- The aged gel is then dried to remove the solvent, which may be done at room temperature or in an oven at a controlled temperature.
- Finally, the dried xerogel is calcined at a high temperature (e.g., 400-550 °C) to remove organic residues and crystallize the vanadium oxide material.[10]

## Reactivity and Mechanistic Pathways

The V(V) center in oxytriisopropoxide makes it a key component in catalysis, particularly for oxidation reactions.[3]

### Vanadium-Catalyzed Aerobic Oxidation of Alcohols

Vanadium complexes can catalyze the oxidation of alcohols to aldehydes and ketones using molecular oxygen as the terminal oxidant. A proposed mechanism for certain vanadium(V) systems is the Base-Assisted Dehydrogenation (BAD) pathway. The catalytic cycle begins with a ligand exchange, where the alcohol substrate replaces one of the isopropoxide ligands on the vanadium center.



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